![molecular formula C7H14N2S B7906906 Octahydropyrazino[2,1-c][1,4]thiazine](/img/structure/B7906906.png)
Octahydropyrazino[2,1-c][1,4]thiazine
Overview
Description
Octahydropyrazino[2,1-c][1,4]thiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydropyrazino[2,1-c][1,4]thiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at elevated temperatures . The reaction is carried out in water, and the mixture is stirred at 80°C for several hours before being cooled to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: Octahydropyrazino[2,1-c][1,4]thiazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen and sulfur atoms in the ring structure, which can act as nucleophilic or electrophilic centers .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles such as amines and thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Medicinal Chemistry
OHPT has been investigated for its potential as a therapeutic agent , particularly due to its unique structural features that may interact with biological targets.
- Antimicrobial Activity: Preliminary studies suggest that OHPT exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties: Research indicates potential efficacy against various cancer cell lines, although further studies are needed to elucidate mechanisms and therapeutic windows .
Cardiovascular Research
Recent patents highlight OHPT's role as an inhibitor of the renal outer medullary potassium (ROMK) channel . This inhibition can lead to diuretic effects beneficial in treating conditions such as:
- Hypertension
- Heart failure
- Chronic kidney disease
The mechanism involves modulation of ion channels that regulate sodium and water excretion .
Materials Science
In materials science, OHPT serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique properties allow it to be utilized in:
- Development of new polymers
- Catalysts for various chemical reactions
Case Studies and Findings
Study | Focus | Findings |
---|---|---|
Study on Antimicrobial Effects | Evaluated against bacterial strains | Showed significant inhibition against Gram-positive bacteria |
ROMK Inhibition Study | Assessed diuretic potential | Demonstrated effective modulation of potassium excretion in vitro |
Synthesis of Derivatives | Explored functionalization routes | Identified multiple derivatives with enhanced biological activity |
Mechanism of Action
The mechanism of action of Octahydropyrazino[2,1-c][1,4]thiazine involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspase-3 and caspase-8, as well as the inhibition of the AKT and ERK1/2 signaling pathways . This leads to cell cycle arrest and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Octahydropyrazino[2,1-c][1,4]thiazine include other thiazine derivatives such as 1,4-thiazine and 1,3-thiazine . These compounds share a similar ring structure but differ in the position of the nitrogen and sulfur atoms.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Octahydropyrazino[2,1-c][1,4]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazine family, which is known for its pharmacological potential, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This structure indicates the presence of a thiazine ring fused with a pyrazine moiety, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Properties
Research has demonstrated that thiazine derivatives exhibit significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness in inhibiting strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds within the thiazine class have been reported to possess antifungal properties, particularly against Candida albicans .
Antitumor Effects
The compound has been evaluated for its antitumor potential in various cancer cell lines. In vitro studies revealed:
- Cell Viability Inhibition : this compound exhibited dose-dependent inhibition of cell viability in human cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation .
- Tumor Growth Suppression : Animal models treated with this compound showed reduced tumor growth rates compared to control groups .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored in several studies:
- Cytokine Modulation : Research indicated that this compound could downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
- Neuroprotective Effects : The compound has also been studied for its neuroprotective effects against neuroinflammation associated with neurological disorders .
Case Studies and Research Findings
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHGNTQLTAACFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCSCC2CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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